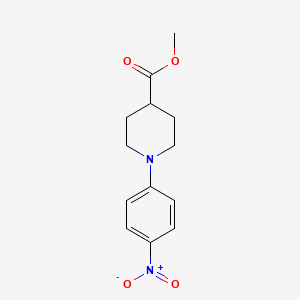

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

Description

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a piperidine-derived compound featuring a 4-nitrophenyl substituent at the nitrogen atom and a methyl ester group at the 4-position. The nitro group at the para position of the phenyl ring introduces electron-withdrawing properties, which may influence reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-19-13(16)10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(17)18/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKORQLPDNXLTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322867 | |

| Record name | methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7595-60-0 | |

| Record name | 7595-60-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402201 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution Reaction to Form Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate

The primary and most reported method for synthesizing this compound involves the nucleophilic substitution of 4-fluoronitrobenzene with methyl 4-piperidinecarboxylate in the presence of a base:

-

- 4-Fluoronitrobenzene (3.1 g, 22 mmol)

- Methyl 4-piperidinecarboxylate (3.15 g, 22 mmol)

- Potassium carbonate (K2CO3) as base (7.6 g, 55 mmol)

- Solvent: N,N-dimethylformamide (DMF)

-

- Stirred and heated at 80 °C for 10 hours

-

- Reaction mixture poured into ice water

- Extracted with ethyl acetate

- Purified by column chromatography

-

- 4.93 g (85%) of pure this compound obtained

This process is efficient and yields high purity product suitable for further synthetic transformations.

Subsequent Transformations and Derivatizations

Following the synthesis of the ester, further chemical modifications can be performed, such as hydrazide formation, cyclization, and reduction, which are important for generating derivatives for pharmaceutical applications:

These steps illustrate the versatility of this compound as a synthetic intermediate.

Alternative Synthetic Routes via Reductive Amination and Nucleophilic Substitution

A more generalized synthetic approach to related N-substituted 4-nitrophenyl derivatives, which can be adapted for this compound, involves:

Reductive Amination (Method A):

- 4-Nitrobenzaldehyde reacted with amine derivatives in dry ethanol under nitrogen atmosphere

- Stirred at room temperature for 16 hours to form imine intermediate

- Sodium borohydride added portion-wise at 0 °C to reduce imine to amine

- Workup includes washing with NaHCO3, water, brine, drying, and concentration

- Product used directly or purified as needed

These methods provide flexibility in synthesizing various substituted derivatives, including this compound analogs.

Reaction Conditions and Analytical Data

-

- DMF, ethanol, ethyl acetate, pyridine, methanol, and bases like K2CO3 are commonly used

- Hydrazine hydrate, SnCl2·2H2O for reduction, and carbamyl chlorides for cyclization are key reagents

-

- Column chromatography on silica gel with eluents such as ethyl acetate/hexane or dichloromethane/methanol mixtures

- Recrystallization from water or isopropyl alcohol for final products

Summary Table of Key Preparation Steps and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | 4-Fluoronitrobenzene, methyl 4-piperidinecarboxylate, K2CO3, DMF, 80 °C, 10 h | This compound | 85 | Column chromatography purification |

| Hydrazide formation | Hydrazine hydrate, ethanol, reflux 24 h | 1-(4-Nitrophenyl)-4-piperidinecarbohydrazide | 84 | Extraction and chromatography |

| Cyclization | N,N-Dimethylcarbamyl chloride, pyridine, reflux 85 °C, 2.5 h | Oxadiazolone derivative | 40 | Recrystallization from water |

| Nitro reduction | SnCl2·2H2O, methanol, reflux 65 °C, 4 h | 5-[1-(4-Aminophenyl)-4-piperidyl]-2,3-dihydro-1,3,4-oxadiazol-2-one | 85 | Purification by silica column |

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Oxidation: The piperidine ring can be oxidized under specific conditions to form corresponding N-oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

Reduction: Methyl 1-(4-aminophenyl)piperidine-4-carboxylate.

Substitution: Various substituted piperidine derivatives.

Oxidation: Piperidine N-oxides.

Scientific Research Applications

Scientific Research Applications

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate has several notable applications in research:

Pharmaceutical Research

- Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including potential treatments for neurological disorders and pain management .

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties, specifically against retroviral diseases like HIV .

Organic Synthesis

- Building Block for Complex Molecules : this compound is utilized as a building block in synthesizing more complex organic molecules, facilitating various chemical transformations such as coupling reactions.

Material Science

- Development of Novel Materials : The compound's unique structure allows it to be used in developing new materials, including polymers with specific properties tailored for industrial applications .

Biological Studies

- Biochemical Probes : It is investigated as a biochemical probe to study enzyme interactions, particularly in understanding the mechanisms of action for various biological processes .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Variants: Methyl vs. Ethyl Esters

A direct analog of the compound is Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate (CAS 216985-30-7), where the methyl ester is replaced with an ethyl ester. This substitution increases the molecular weight slightly (methyl: ~265 g/mol vs. Both compounds share the 4-nitrophenyl group, suggesting similar electronic profiles but divergent steric and solubility behaviors due to the ester chain length .

Table 1: Comparison of Ester Variants

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Feature |

|---|---|---|---|

| Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate | C₁₃H₁₄N₂O₄ | ~265 | Methyl ester, nitro group |

| Ethyl 1-(4-nitrophenyl)piperidine-4-carboxylate | C₁₄H₁₆N₂O₄ | ~279 | Ethyl ester, nitro group |

Substituent Variations on the Piperidine Ring

The piperidine ring’s nitrogen and carboxylate positions can be modified to yield diverse derivatives:

- This substitution increases molecular weight (326.19 g/mol) and introduces a bromine atom, which may alter electronic properties and reactivity.

- Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate (CAS 175278-29-2): Features a fluorophenethyl substituent. Fluorine’s electronegativity may enhance metabolic stability compared to nitro groups, while the phenethyl chain introduces greater hydrophobicity .

- Methyl 1-(4-{(2,4-diaminopteridin-6-yl)methylamino}benzoyl)piperidine-4-carboxylate: A highly complex derivative with a diaminopteridinyl group. This modification drastically increases molecular complexity (59 atoms) and likely impacts binding affinity in biological systems, though its applications remain speculative without direct data .

Table 2: Substituent-Driven Variations

| Compound | Substituent | Molecular Formula | Molar Mass (g/mol) | Notable Property |

|---|---|---|---|---|

| This compound | 4-nitrophenyl | C₁₃H₁₄N₂O₄ | ~265 | Electron-withdrawing nitro |

| Methyl 1-(4-bromobenzoyl)piperidine-4-carboxylate | 4-bromobenzoyl | C₁₄H₁₆BrNO₃ | 326.19 | Bromine-enhanced lipophilicity |

| Methyl 1-(4-fluorophenethyl)piperidine-4-carboxylate | 4-fluorophenethyl | C₁₆H₁₉FNO₂ | ~276 | Fluorine-enhanced stability |

Physicochemical Properties

- Molecular Weight : Ranges from ~265 g/mol (nitrophenyl derivative) to 326.19 g/mol (bromobenzoyl analog), indicating that bulkier substituents increase molecular size and may reduce diffusion rates .

Biological Activity

Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various biological effects based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving piperidine derivatives and nitrophenyl substitutions. The general synthetic route typically includes the reaction of piperidine with 4-nitrobenzaldehyde, followed by reduction and esterification processes. The compound's structure features a piperidine ring substituted with a 4-nitrophenyl group, which is crucial for its biological activity.

Key Structural Features:

- Piperidine Ring: Essential for the compound's interaction with biological targets.

- 4-Nitrophenyl Group: Enhances the lipophilicity and potential binding affinity to various receptors.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives, including this compound, exhibit notable antibacterial and antifungal properties. The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising results.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Candida albicans | Moderate activity (exact MIC not specified) |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains of bacteria .

Inhibition of Enzymatic Activity

The compound has also been investigated for its role as an inhibitor of specific enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH). These enzymes are crucial in regulating endocannabinoid levels in the brain, which can influence pain perception and other physiological processes.

Research indicates that modifications to the piperidine structure can significantly affect the inhibitory potency against these enzymes. For instance, compounds with a bulky substituent at the piperidine nitrogen showed enhanced selectivity for MAGL over FAAH .

Case Study 1: Analgesic Effects

In vivo studies conducted on mice demonstrated that this compound administration led to increased levels of endocannabinoids in the brain, resulting in significant analgesic effects. The behavioral assays indicated that the compound could effectively reduce pain responses in various pain models, highlighting its potential therapeutic application in pain management .

Case Study 2: Antifungal Activity

A comparative study on various piperidine derivatives revealed that this compound exhibited robust antifungal activity against Candida species. The compound's mechanism was attributed to its ability to disrupt fungal cell membrane integrity, leading to cell death .

Q & A

Q. What are the standard synthetic protocols for preparing Methyl 1-(4-nitrophenyl)piperidine-4-carboxylate, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves coupling a piperidine-4-carboxylate derivative with a nitroaromatic moiety. For example:

Nucleophilic Substitution : React ethyl piperidine-4-carboxylate with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile.

Esterification : Convert the intermediate to the methyl ester using methanol and catalytic sulfuric acid .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization for isolation.

Key Intermediates : Ethyl piperidine-4-carboxylate, 4-nitrobenzyl bromide, and the tert-butyloxycarbonyl (Boc)-protected intermediate.

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm substituent positions (e.g., nitrophenyl at N1, methyl ester at C4). Key signals include aromatic protons (~8.2 ppm for nitro group) and piperidine ring protons (2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or GC-MS (e.g., calculated m/z for C₁₃H₁₄N₂O₄: 278.09) .

- Elemental Analysis : Match experimental and theoretical C/H/N/O percentages (±0.3% tolerance).

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale syntheses?

Methodological Answer:

- Solvent Selection : Use aprotic solvents (e.g., THF, DMF) to enhance nucleophilicity and reduce side reactions. Evidence suggests cyclic ethers like THF improve yields in similar piperidine couplings .

- Catalytic Systems : Employ coupling agents like EDCI/HOBt for amide or ester bond formation, as demonstrated in analogous piperidine syntheses (yields >80%) .

- Temperature Control : Maintain reflux conditions (70–90°C) for nitro-group stability while avoiding decomposition .

Q. What analytical techniques resolve contradictions in biological activity data for nitro-substituted piperidine derivatives?

Methodological Answer:

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to account for non-linear effects.

- Metabolite Profiling : Use LC-MS/MS to identify degradation products (e.g., nitro-reduction to amines) that may alter activity .

- Receptor Binding Assays : Compare binding affinities (e.g., via SPR or radioligand displacement) to isolate target-specific effects from off-target interactions .

Q. How does the nitro group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolytic Stability Testing : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Nitro groups are generally stable in acidic conditions but may undergo reduction in alkaline media .

- Light Sensitivity : Store solutions in amber vials to prevent nitro-to-nitrite photodegradation .

Q. What computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to receptors (e.g., sigma-1 or opioid receptors) based on piperidine scaffold precedents .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers .

Data Interpretation & Method Development

Q. How to address discrepancies in reported synthetic yields for structurally similar piperidine derivatives?

Methodological Answer:

- Reaction Monitoring : Use in situ FTIR or TLC to track intermediate formation and identify side reactions (e.g., ester hydrolysis) .

- Comparative Solvent Screening : Test solvents like toluene (for high-temperature stability) vs. acetone (for solubility) to optimize step-specific yields .

Q. What HPLC conditions are optimal for quantifying this compound in complex matrices?

Methodological Answer:

- Mobile Phase : Methanol:buffer (65:35 v/v) with 0.1% trifluoroacetic acid (TFA) for peak sharpness .

- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm) at 1.0 mL/min flow rate.

- Detection : UV at 254 nm (nitro group absorbance) with retention time ~12–14 minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.